2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a trifluoromethylphenyl substituent at both the 3-position of the pyrimidine core and the acetamide moiety. Its molecular formula is C₂₄H₁₇F₆N₃O₂S₂, with a molecular weight of 581.54 g/mol . The structure combines a tetrahydrothienopyrimidinone scaffold linked via a thioether bridge to an N-(3-(trifluoromethyl)phenyl)acetamide group. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition .
Properties
IUPAC Name |
2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F6N3O2S2/c23-21(24,25)12-3-1-5-14(9-12)29-17(32)11-35-20-30-16-7-8-34-18(16)19(33)31(20)15-6-2-4-13(10-15)22(26,27)28/h1-6,9-10H,7-8,11H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEXHMADXXAYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F6N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide , identified by its CAS number 895998-00-2 , is a novel synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 531.5 g/mol . The structure features a thieno[3,2-d]pyrimidine core with trifluoromethyl substituents that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H15F6N3O2S2 |
| Molecular Weight | 531.5 g/mol |
| CAS Number | 895998-00-2 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and its effects on specific biological targets.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl groups is hypothesized to enhance the lipophilicity and cellular uptake of the compound, facilitating its antitumor properties.
- Mechanism of Action : The compound may interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells.
- Case Study : In a study evaluating the cytotoxic effects of related compounds on human tumor cell lines (e.g., HepG2, DLD), significant growth inhibition was observed at micromolar concentrations. The structure-activity relationship (SAR) indicated that modifications in the trifluoromethyl group significantly affected potency.
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties. The thieno[3,2-d]pyrimidine scaffold has been associated with various antimicrobial activities.
- Study Findings : Compounds structurally related to the target compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated moderate antibacterial activity, suggesting potential applications in treating bacterial infections.
Detailed Research Findings
Recent studies have provided insights into the specific biological mechanisms and effects of the compound:
- Cell Viability Assays : In vitro assays showed that the compound reduced cell viability in several cancer cell lines by inducing apoptosis through caspase activation pathways.
- Binding Studies : Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer progression, indicating a potential for selective targeting in therapeutic applications.
Toxicological Profile
While promising in terms of efficacy, understanding the toxicity profile is crucial for further development:
- In Vivo Studies : Animal models demonstrated that high doses could lead to adverse effects; however, lower doses were well tolerated.
- Safety Assessment : Further toxicological assessments are necessary to establish a safety profile before clinical trials can commence.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thieno[3,2-d]pyrimidinyl acetamides. Below is a comparative analysis with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Activity: The trifluoromethyl group at the 3-position of the phenyl ring (target compound) improves binding to hydrophobic kinase pockets compared to chloro (541.98 g/mol compound) or fluoro (IWP-3) substituents . Replacement of the thienopyrimidine core with a 4-hydroxypyrimidine (359.32 g/mol compound) reduces stability due to increased susceptibility to oxidative metabolism .
Synthetic Yields and Purity: The target compound is synthesized via nucleophilic substitution (e.g., K₂CO₃ in acetone, 48–74% yields), similar to methods for analogs like IWP-3 . High purity (99.5% by HPLC) is achievable through recrystallization from ethanol, critical for pharmacological profiling .
Biological Performance :
- The ethynylphenyl analog (3d) exhibits superior solubility and TRK inhibition (IC₅₀: 18 nM) compared to the target compound, suggesting that terminal alkynes enhance pharmacokinetics .
- IWP-3’s benzothiazole acetamide moiety confers specificity for Wnt/β-catenin signaling, a divergent pathway from kinase targets .
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-Carboxylates
A common approach involves reacting 2-aminothiophene-3-carboxylates with urea or thiourea under thermal or microwave-assisted conditions. For example, heating 2-aminothiophene-3-carboxylate with urea in acetic acid at 120°C for 6 hours yields the pyrimidin-4-one core. Microwave irradiation reduces reaction times to 15–30 minutes with comparable yields.
Reaction Conditions
- Substrate : Ethyl 2-aminothiophene-3-carboxylate
- Reagent : Urea (3 equiv)
- Solvent : Acetic acid
- Temperature : 120°C (thermal) or 150W (microwave)
- Yield : 75–85%
Formation of the Thioether Linkage
The thioether bond between the pyrimidine and acetamide is established via alkylation or nucleophilic substitution.
Thiol-Displacement Reaction
Treatment of 2-mercapto-thieno[3,2-d]pyrimidin-4-one with bromoacetamide derivatives in the presence of a base facilitates thioether formation.
Procedure
- Substrate : 3-(3-(Trifluoromethyl)phenyl)thieno[3,2-d]pyrimidine-2(3H)-thione
- Reagent : N-(3-(Trifluoromethyl)phenyl)-2-bromoacetamide
- Base : K₂CO₃ (2 equiv)
- Solvent : DMF
- Temperature : 60°C, 8 hours
- Yield : 72%
Final Coupling and Purification
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Analytical Data
- Molecular Formula : C₂₃H₁₇F₆N₃O₂S₂
- Molecular Weight : 569.52 g/mol
- Melting Point : 198–202°C
- Spectroscopic Validation :
Alternative Synthetic Routes
One-Pot Multicomponent Synthesis
A microwave-assisted one-pot method condenses 2-aminothiophene-3-carbonitrile, 3-(trifluoromethyl)benzaldehyde, and thioglycolic acid, followed by acetamide coupling.
Conditions
Challenges and Optimization
- Trifluoromethyl Group Stability : Harsh conditions (e.g., strong acids) may cleave CF₃. Mild bases like K₂CO₃ are preferred.
- Thiol Oxidation : Reactions conducted under nitrogen prevent disulfide formation.
- Regioselectivity : Pd-catalyzed couplings require careful ligand selection to avoid byproducts.
Industrial-Scale Considerations
Patent US7709493B2 describes continuous flow synthesis for analogous pyrimidines, achieving 85% yield at 100 g scale. Key parameters include:
- Residence Time : 30 minutes
- Temperature : 80°C
- Catalyst Recovery : Pd immobilized on Al₂O₃.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
